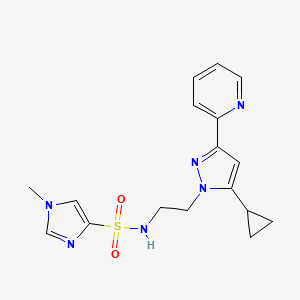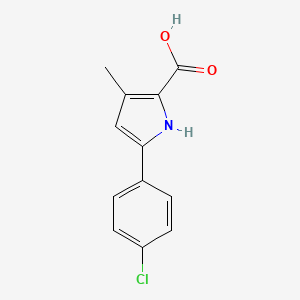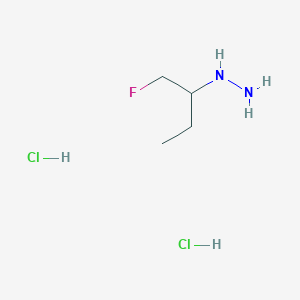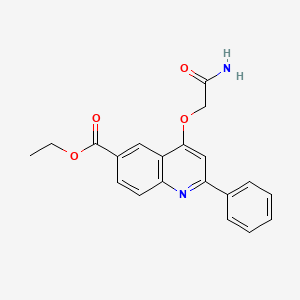
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemical Research
This compound, due to its pyridine and imidazole components, may be used in the development of new agrochemicals. Pyridine derivatives have been shown to play a key role in the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of such derivatives .
Pharmaceutical Development
Imidazole rings are found in many drugs due to their wide range of biological activities. Derivatives of imidazole have been reported to exhibit antibacterial, antitumor, antidiabetic, and anti-inflammatory activities, among others . The compound could be a precursor or a structural motif in the synthesis of new pharmaceuticals with these activities.
Anti-Mycobacterial Agents
Compounds containing imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . Given the structure of our compound, it could potentially be used in the synthesis of new anti-mycobacterial agents.
Anti-Fibrosis Research
Pyrimidine derivatives, which are structurally related to pyrazoles, have been studied for their anti-fibrosis activity . The pyrazole component of the compound could be explored for similar applications in the treatment or study of fibrotic diseases.
Chemodivergent Synthesis
The compound could be used in chemodivergent synthesis processes to create a variety of N-(pyridin-2-yl)amides and other related structures, which have diverse applications in medicinal chemistry .
Antiviral Research
Imidazole derivatives have shown potential as antiviral agents. The compound could be investigated for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs .
Anti-Inflammatory and Analgesic Research
The structural features of the compound suggest potential use in the synthesis of anti-inflammatory and analgesic agents. Imidazole-containing compounds have been used in the development of drugs for these purposes .
Antioxidant and Antimicrobial Applications
The compound’s imidazole ring might contribute to antioxidant properties, which are valuable in various biomedical applications. Additionally, the antimicrobial activity of imidazole derivatives makes them candidates for the development of new antimicrobial agents .
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-22-11-17(19-12-22)26(24,25)20-8-9-23-16(13-5-6-13)10-15(21-23)14-4-2-3-7-18-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZFNOWKAOWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2921770.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2921771.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2921772.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)
![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)
![N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2921782.png)
